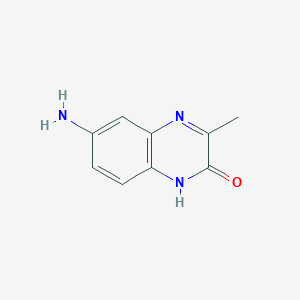

6-Amino-3-methylquinoxalin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-4H,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKMMVUSZOOBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542689 | |

| Record name | 6-Amino-3-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19801-05-9 | |

| Record name | 6-Amino-3-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 6 Amino 3 Methylquinoxalin 2 1h One and Its Derivatives

Classical Approaches to the Quinoxalinone Ring System

The foundational methods for constructing the quinoxalinone ring, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, have been well-established for decades. These classical approaches are characterized by their reliability and are still widely employed.

Condensation Reactions of o-Phenylenediamines with α-Dicarbonyl Compounds

The most traditional and widely utilized method for synthesizing quinoxaline (B1680401) derivatives is the condensation reaction between an o-phenylenediamine (B120857) and an α-dicarbonyl compound. nih.govchim.it This reaction, often referred to as the Hinsberg-Korner reaction, is a straightforward and efficient way to form the pyrazine ring of the quinoxalinone system. rsc.org The reaction typically proceeds under acidic conditions or can be promoted by various catalysts. orientjchem.org The choice of the specific o-phenylenediamine and α-dicarbonyl compound allows for the introduction of various substituents onto the resulting quinoxalinone ring. For instance, the reaction of o-phenylenediamine with ethyl pyruvate (B1213749) in n-butanol yields 2-hydroxy-3-methylquinoxaline. nih.gov

The versatility of this method is demonstrated by its application in the synthesis of a wide array of quinoxaline derivatives. nih.gov Researchers have successfully employed this strategy with a variety of substituted o-phenylenediamines and α-dicarbonyl compounds to generate libraries of quinoxalinones for biological screening.

Intramolecular Cyclization Protocols

Another classical and effective strategy for the synthesis of the quinoxalinone ring system involves intramolecular cyclization reactions. acs.orgnih.gov These protocols typically start with a precursor molecule that already contains the necessary components of the final quinoxalinone structure, which then undergoes a ring-closing reaction.

An example of this approach is the cyclization of N-substituted aromatic o-diamines. sapub.org For instance, the condensation of glycine (B1666218) with an o-nitrohalogenobenzene can produce a 2-nitrophenylamino-acetic acid derivative, which can then be cyclized to form the quinoxalinone ring. sapub.org These intramolecular cyclization methods offer a high degree of control over the final structure and can be particularly useful for the synthesis of complex or highly substituted quinoxalinone derivatives. nih.govnih.gov

Targeted Synthesis of 6-Amino-3-methylquinoxalin-2(1H)-one

The specific synthesis of this compound requires methods that not only construct the quinoxalinone core but also introduce the amino and methyl groups at the correct positions.

Reduction Methodologies from Precursor Compounds

A common and effective strategy for the synthesis of 6-amino-substituted quinoxalinones is the reduction of a corresponding nitro-quinoxalinone precursor. The nitro group, being an electron-withdrawing group, can be readily introduced onto the benzene ring of the quinoxalinone system through nitration reactions. Subsequent reduction of the nitro group to an amino group provides the desired 6-aminoquinoxalinone derivative. nih.govwikipedia.orgacs.org

A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), as well as chemical reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic media. wikipedia.orgnih.govorganic-chemistry.org For example, the hydrogenation of 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione using a 5% Pd-C catalyst yields 6-amino-1-methyl-quinoxaline-2,3(1H,4H)-dione hydrochloride. prepchem.com The choice of reducing agent can be critical to ensure chemoselectivity and avoid the reduction of other functional groups present in the molecule.

Specific Cyclocondensation Pathways

The direct synthesis of this compound can also be achieved through specific cyclocondensation reactions using appropriately substituted starting materials. This approach involves the careful selection of a substituted o-phenylenediamine that already contains the amino group at the desired position.

Advanced and Catalytic Synthetic Methodologies for Quinoxalinone Derivatives

In recent years, significant efforts have been directed towards the development of more advanced and efficient synthetic methodologies for the preparation of quinoxalinone derivatives. These modern approaches often utilize catalytic systems to achieve higher yields, greater selectivity, and milder reaction conditions.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, have emerged as powerful tools for the functionalization of the quinoxalinone scaffold. orientjchem.org These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, at specific positions on the quinoxalinone ring.

Furthermore, organocatalysis has gained prominence as a green and sustainable alternative to metal-based catalysis. nih.gov Organocatalysts, which are small organic molecules, can effectively promote the synthesis of quinoxalinone derivatives through various reaction pathways. For example, camphor (B46023) sulfonic acid has been used as an organocatalyst for the synthesis of quinoxaline derivatives from o-phenylenediamine and dicarbonyl compounds. nih.gov

The development of novel catalytic systems continues to expand the synthetic toolbox for accessing diverse and complex quinoxalinone derivatives, including this compound and its analogs, for various applications. orientjchem.orgresearchgate.net

Metal-Catalyzed Transformations and Couplings

Transition-metal catalysis is a cornerstone for the synthesis and functionalization of quinoxaline derivatives. Catalysts based on palladium, copper, and iron are instrumental in forging new carbon-carbon and carbon-heteroatom bonds, often with high selectivity and yields. These reactions typically involve the direct C-H functionalization of the quinoxalinone ring or cross-coupling reactions with pre-functionalized substrates.

For instance, palladium-catalyzed reactions are widely employed for the alkylation and arylation of the quinoxalinone scaffold. organic-chemistry.org Excited-state palladium catalysis can facilitate alkylative cyclizations of related acrylamides and direct alkylations of quinoxalinones with various unactivated alkyl halides, providing excellent yields under mild conditions. organic-chemistry.org Similarly, copper-catalyzed reactions, such as the Ullman-type couplings, are effective for creating C-O and C-N bonds. nih.govmdpi.com Iron-catalyzed methods have also been developed as a more sustainable and cost-effective alternative for certain transformations. mdpi.com While these methods are generally applied to the broader class of quinoxalinones, they are directly applicable for the derivatization of the this compound core, for example, in N-arylation of the amino group or C-H functionalization of the heterocyclic ring.

Table 1: Overview of Metal-Catalyzed Reactions for Quinoxalinone Derivatives

| Catalyst System | Reaction Type | Substrates | Key Features |

| Palladium (Pd) | Alkylative Cyclization / Alkylation | Acrylamides, Quinoxalinones, Alkyl Halides | Excited-state catalysis, mild conditions, broad scope for alkyl radicals. organic-chemistry.org |

| Copper (Cu) | Tandem Synthesis / C-N & C-O Coupling | (2-bromophenyl)-methylamines, Amides, Alcohols | Enables formation of quinazoline (B50416) and related heterocycles through tandem reactions. nih.govmdpi.com |

| Iron (Fe) | Aerobic Oxidative Synthesis | 2-aminobenzylamines, Amines | Cost-effective and environmentally friendly catalyst for quinazoline synthesis. mdpi.com |

| Manganese (Mn) | Dehydrogenative Coupling | 2-amino-benzylalcohols, Amides, Nitriles | Acceptorless dehydrogenation, produces H₂ as the only byproduct. mdpi.com |

Photocatalytic and Visible-Light-Induced Reaction Systems

In recent years, photocatalysis has emerged as a powerful and green tool for organic synthesis. These methods utilize visible light as a renewable energy source to drive chemical reactions under mild conditions. For quinoxalin-2(1H)-one derivatives, photocatalysis has enabled a wide array of transformations, particularly at the C3-position.

Visible-light-induced protocols allow for direct C(sp²)–H/N–H cross-dehydrogenative coupling (CDC) to form 3-aminoquinoxalin-2(1H)-ones. organic-chemistry.org These reactions can proceed through a radical process, often without the need for an external metal catalyst. organic-chemistry.org Organic dyes, such as Eosin Y, and semi-heterogeneous systems like graphitic carbon nitride (g-C₃N₄) combined with sodium iodide (NaI), have been successfully used to catalyze C-C bond formation between quinoxalin-2(1H)-ones and various coupling partners. organic-chemistry.orgmdpi.com These methods are noted for their operational simplicity, broad functional group tolerance, and environmentally benign nature. organic-chemistry.org

Table 2: Selected Photocatalytic Reactions for Quinoxalin-2(1H)-one Functionalization

| Catalyst/System | Reaction Type | Coupling Partners | Reaction Conditions |

| Eosin Y | C(sp²)-H/N-H Amination | Primary & Secondary Aliphatic Amines | Visible light, radical process. organic-chemistry.org |

| g-C₃N₄/NaI | C-C Bond Formation | Arylhydrazines | Blue light irradiation, semi-heterogeneous system. organic-chemistry.orgmdpi.com |

| No Catalyst | C-H Alkylation | Alkyl Carboxylic Acids | Direct electron transfer from excited-state substrate, additive-free. organic-chemistry.org |

| Cobaloxime | C3 Alkylation | Alkyl Carboxylic Acids, Alkyl Iodides | Photoexcited quinoxalin-2(1H)-one, efficient transfer of alkyl groups. organic-chemistry.org |

Heterogeneous Catalysis and Sustainable Synthesis Approaches

Heterogeneous catalysis represents a significant advancement in sustainable chemistry, primarily because the catalysts can be easily recovered and reused, minimizing waste and cost. nih.gov For the synthesis and functionalization of quinoxalin-2(1H)-ones, various heterogeneous catalysts have been developed, aligning with green chemistry principles. nih.govdntb.gov.ua

Materials such as graphitic carbon nitride (g-C₃N₄), metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) have been employed as recyclable catalysts for direct C-H functionalization reactions. mdpi.comnih.gov For example, g-C₃N₄ has been used as a metal-free photocatalyst for direct C-H hydroxylation and sulfonylation of quinoxalin-2(1H)-ones under aerobic conditions. mdpi.com A combination of heterogeneous catalysis and photocatalysis has been used for the olefination of quinoxalin-2(1H)-ones with ketones in water, providing a green route to (Z)-enaminones. rsc.org These approaches avoid the use of toxic reagents and harsh conditions, contributing to the development of more sustainable chemical processes. nih.gov

Table 3: Heterogeneous Catalysts in Quinoxalin-2(1H)-one Synthesis

| Catalyst Type | Specific Catalyst | Reaction | Advantages |

| Graphitic Carbon Nitride | g-C₃N₄ | C-H Hydroxylation, Sulfonylation, Arylation | Metal-free, recyclable, uses air or O₂ as oxidant. mdpi.comnih.gov |

| Metal-Organic Frameworks (MOFs) | Various | C-H Functionalization | High porosity, tunable structure, recyclable. nih.gov |

| Combined Heterogeneous/Photocatalysis | Ba/PANI | Olefination with Ketones | Aqueous reaction, catalyst recyclability, green solvent (water). mdpi.comrsc.org |

| Ion Exchange Resin | Not specified | C-H Functionalization | Solid support, ease of separation, potential for reuse. nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a key technique in modern organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. e-journals.in This method utilizes microwave irradiation to efficiently and uniformly heat the reaction mixture, which can accelerate reaction rates significantly compared to conventional heating. e-journals.innih.gov

The synthesis of quinoxaline derivatives is well-suited to microwave assistance. The condensation of o-phenylenediamines with dicarbonyl compounds, the foundational step for forming the quinoxaline core, can be performed rapidly under microwave irradiation, often in solvent-free media. e-journals.in This approach not only enhances efficiency but also aligns with green chemistry principles by reducing energy consumption and solvent use. e-journals.inudayton.edu Subsequent functionalization of the quinoxalinone ring can also be accelerated using microwave heating, making it a versatile tool for creating libraries of derivatives for various applications. udayton.edumdpi.comnih.gov

Table 4: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinoxaline Derivatives

| Reaction Type | Method | Reaction Time | Yield | Key Benefits of Microwave |

| Condensation of Diamines & Dicarbonyls | Microwave | 3.5 minutes | 80-90% | Rapid, high yield, solvent-free potential, cleaner work-up. e-journals.in |

| Condensation of Diamines & Dicarbonyls | Conventional Heating | Hours to Days | Variable | Established method, but less energy and time-efficient. e-journals.in |

| Synthesis of Fused Quinoxalines | Microwave | 5 minutes | 69% | Absence of costly/harmful solvents, shortened reaction time. udayton.edu |

| Synthesis of Fused Quinoxalines | Conventional Heating | ~2 hours (reflux) | 83% | Standard laboratory procedure, no specialized equipment needed. udayton.edu |

| Synthesis of Pyrazolo[3,4-b]pyridines | Microwave | Shorter times | Higher yields | Enhanced efficiency and yield over conventional methods. mdpi.com |

| Synthesis of Pyrazolo[3,4-b]pyridines | Conventional Heating | Longer times | Lower yields | Slower reaction rates and often lower product conversion. mdpi.com |

Green Chemistry Principles in Quinoxalinone Synthesis

The modern synthesis of quinoxalinone derivatives is increasingly guided by the 12 Principles of Green Chemistry. These principles advocate for the design of chemical processes that are environmentally benign, economically viable, and sustainable. nih.gov

Key green aspects observed in the synthesis of this compound and its derivatives include:

Energy Efficiency : The use of microwave irradiation and photocatalysis minimizes energy consumption compared to traditional thermal methods. e-journals.innih.gov Reactions can often be conducted at room temperature under visible light or in minutes using a microwave synthesizer. organic-chemistry.orgudayton.edu

Use of Safer Solvents and Conditions : Many modern protocols favor greener solvents like water or ethanol, and some reactions can be performed under solvent-free conditions, significantly reducing waste. organic-chemistry.orge-journals.in The use of air as a green oxidant is another common feature, avoiding stoichiometric, often toxic, chemical oxidants. mdpi.com

Catalysis : The shift from stoichiometric reagents to catalytic amounts of substances is a core green principle. The use of highly efficient metal catalysts, organocatalysts, and especially recyclable heterogeneous catalysts dramatically improves the atom economy and sustainability of the processes. organic-chemistry.orgnih.govgreenchemistry-toolkit.org

Waste Prevention : By designing reactions with high yields and selectivity, and by using recyclable catalysts, the generation of hazardous waste is minimized. nih.govgreenchemistry-toolkit.org One-pot and tandem reactions further contribute to waste reduction by eliminating the need for intermediate purification steps. nih.gov

These principles are not just theoretical considerations but are actively being implemented in the synthesis of quinoxalinones, paving the way for more sustainable production of these valuable heterocyclic compounds. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques in Quinoxalinone Research

Spectroscopic Elucidation of 6-Amino-3-methylquinoxalin-2(1H)-one and Analogs

Spectroscopy is an indispensable tool for probing the molecular structure of quinoxalinones. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique information that, when combined, provides a complete picture of the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound and its analogs.

In a typical ¹H NMR spectrum of a quinoxalinone derivative, distinct signals corresponding to different types of protons can be observed. magritek.com For this compound, one would expect to see signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene (B151609) ring. rsc.orgnih.gov The specific splitting patterns (e.g., doublets, triplets) and coupling constants (J values) of these signals are crucial for determining the substitution pattern on the ring. rsc.org The methyl group (CH₃) at the 3-position would appear as a sharp singlet in the aliphatic region (around δ 2.4 ppm). rsc.org The amino group (NH₂) protons and the lactam NH proton often appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. nih.govnist.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum for this compound would show characteristic signals for each unique carbon atom. The carbonyl carbon (C=O) of the lactam ring is particularly diagnostic, appearing significantly downfield (typically δ 150-160 ppm). rsc.org Carbons of the aromatic ring and the C=N double bond resonate in the δ 110-155 ppm range. nih.govnih.gov The methyl carbon provides a signal in the upfield region (around δ 20 ppm). rsc.org The number of signals in the ¹³C NMR spectrum confirms the molecular symmetry. masterorganicchemistry.com

Table 1: Representative NMR Data for Quinoxalin-2(1H)-one Analogs

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Lactam NH | 10.0 - 12.6 | rsc.orgnih.gov |

| ¹H | Aromatic CH | 7.0 - 8.4 | rsc.orgnih.govrsc.org |

| ¹H | Amino NH₂ | 4.5 - 5.8 | nih.govnist.gov |

| ¹H | Methyl CH₃ | ~2.4 | rsc.org |

| ¹³C | Carbonyl C=O | 152 - 163 | rsc.orgrsc.org |

| ¹³C | Aromatic/Heterocyclic C | 114 - 155 | rsc.orgnih.govnih.gov |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (LC-MS, GC/MS, HRMS, EI MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is used to determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with high precision. nih.govrsc.org This allows for the unambiguous determination of the molecular formula, a critical step in confirming the identity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile or derivatized quinoxalinones. nih.gov In GC-MS, the compound is typically ionized by Electron Ionization (EI), which leads to extensive fragmentation. nist.gov The resulting mass spectrum displays a characteristic pattern of fragment ions that serves as a molecular fingerprint. The fragmentation of quinoxalinone cores often involves characteristic losses of molecules like CO and HCN, providing clues to the underlying structure. researchgate.net For instance, the analysis of related heterocyclic compounds has shown that fragmentation is often initiated by the elimination of a CO molecule. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem MS/MS configuration, is invaluable for analyzing complex mixtures and identifying metabolites. mdpi.com In MS/MS analysis, a specific precursor ion (e.g., the molecular ion of the target compound) is selected and fragmented to produce a product ion spectrum. nist.gov This technique is highly specific and sensitive, making it suitable for detailed structural characterization and quantification.

Table 2: Common Fragmentation Pathways in Quinoxalinone Mass Spectrometry

| Technique | Ionization | Parent Ion | Key Fragment Ions | Significance | Reference |

|---|---|---|---|---|---|

| HRMS | ESI | [M+H]⁺ | - | Provides exact mass for molecular formula determination. | nih.govrsc.org |

| GC-MS | EI | M⁺• | [M-CO]⁺•, [M-HCN]⁺• | Characteristic fragmentation pattern for structural confirmation. | rsc.orgresearchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include a strong, sharp peak for the carbonyl (C=O) stretching of the lactam ring, typically found in the region of 1670-1680 cm⁻¹. nih.gov The N-H stretching vibrations of the amine (NH₂) and the lactam (NH) groups would appear as bands in the 3100-3400 cm⁻¹ range. nih.gov The C=N and C=C stretching vibrations within the quinoxaline (B1680401) ring system are expected to show absorptions in the 1400-1620 cm⁻¹ region. nih.gov The presence of these specific bands provides strong evidence for the quinoxalinone skeleton and its amino substituent. The NIST WebBook provides reference spectra for related compounds like 3-methyl-2(1H)-quinoxalinone, which can be used for comparison. nist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine & Lactam) | Stretch | 3100 - 3400 | nih.gov |

| C-H (Aromatic) | Stretch | 3000 - 3100 | nih.gov |

| C=O (Lactam) | Stretch | 1670 - 1680 | nih.gov |

Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity. These methods are based on the differential distribution of components between a stationary phase and a mobile phase. researchgate.net

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. crsubscription.com For the analysis of this compound, a small spot of the sample is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. scirp.org

The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. The choice of eluent is critical for achieving good separation. crsubscription.com The components of the mixture move up the plate at different rates depending on their polarity and affinity for the stationary phase, resulting in separation. crsubscription.com Because amino-substituted quinoxalinones are colored or fluorescent, the spots can often be visualized directly under UV light. Alternatively, staining reagents like ninhydrin (B49086) can be used, which reacts with the amino group to produce a colored spot. reachdevices.com The purity of the sample can be qualitatively assessed by the presence of a single spot, while the appearance of multiple spots indicates the presence of impurities. rsc.org

High-Performance Liquid Chromatography (HPLC) and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS)

For quantitative purity analysis and the separation of closely related analogs, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov HPLC utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase, leading to high-resolution separations. For polar compounds like amino-substituted quinoxalinones, reverse-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.govsielc.com

Ultrahigh-Pressure Liquid Chromatography (UHPLC) is an advancement of HPLC that uses columns with smaller particle sizes (<2 µm) and operates at much higher pressures. This results in significantly faster analysis times and improved resolution. nih.gov

Coupling UHPLC with tandem mass spectrometry (UHPLC-MS/MS) creates a powerful analytical platform for both quantification and identification of compounds in complex matrices. nih.govnih.gov This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of trace-level impurities or metabolites. mdpi.comresearchgate.net The method involves separating compounds by UHPLC, followed by their detection and fragmentation in the mass spectrometer, providing both retention time and mass spectral data for confident identification. protocols.io

Table 4: Typical HPLC/UHPLC Parameters for Quinoxalinone Analysis

| Parameter | Description | Typical Conditions | Reference |

|---|---|---|---|

| Column | Stationary Phase | Reverse-Phase C18 (3 or 5 µm) | nih.gov |

| Mobile Phase | Eluent System | Gradient of Water and Acetonitrile (often with additives like formic acid) | sielc.comprotocols.io |

| Flow Rate | Mobile Phase Speed | 0.2 - 1.0 mL/min | protocols.io |

| Detection | Signal Measurement | UV-Vis (e.g., at 225 nm or 254 nm) or MS/MS | nih.govprotocols.io |

| Temperature | Column Temperature | 25 - 40 °C | protocols.io |

Solid-State Structural Determination by X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For quinoxalinone derivatives, this technique provides invaluable insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.govresearchgate.net

While a specific crystal structure for this compound is not prominently reported, analysis of related structures, such as 3-methylquinoxalin-2(1H)-one, reveals key features. In the crystal structure of its close analog, planar molecules form one-dimensional chains interlocked at a dihedral angle, indicating weak aromatic π–π stacking interactions. researchgate.net The distance between the quinoxaline rings in adjacent planes is a critical parameter derived from this analysis. researchgate.net For this compound, the presence of the amino group would be expected to introduce strong intermolecular hydrogen bonds, significantly influencing the crystal lattice. These N-H···O or N-H···N interactions would likely create a more complex and stable three-dimensional network. researchgate.net

Crystallographic studies on other substituted quinoxalinones have confirmed their binding to biological targets like tubulin, providing a structural basis for their antitumor activities. nih.gov These analyses show how the quinoxalinone core and its substituents form specific hydrogen bonds and hydrophobic interactions within protein binding sites. nih.gov

Table 1: Representative Crystallographic Data for a Related Quinoxalinone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1974 |

| b (Å) | 10.6696 |

| c (Å) | 12.9766 |

Note: Data for a related heterocyclic compound, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, illustrating typical parameters obtained from X-ray analysis. mdpi.com

Electrochemical Characterization for Redox Behavior

The redox behavior of quinoxalinone derivatives is crucial for applications in electrochemistry, including as corrosion inhibitors and in redox flow batteries, and is linked to their biological mechanisms of action. researchgate.netnsf.gov

Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS)

Potentiodynamic polarization and EIS are powerful techniques for studying the corrosion-inhibiting properties of organic molecules. researchgate.netresearchgate.net In these studies, a metal's corrosion behavior is tested in an aggressive medium (like HCl) with and without the quinoxalinone derivative. researchgate.netnih.gov

Potentiodynamic polarization scans measure the current response to a controlled potential sweep. nih.gov The resulting Tafel plots provide key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr). numberanalytics.com For quinoxaline derivatives, studies show that they often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netnih.gov The inhibition efficiency typically increases with the concentration of the quinoxalinone inhibitor. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) probes the metal/electrolyte interface by applying a small amplitude AC signal over a range of frequencies. jmaterenvironsci.com The data, often presented as Nyquist plots, can be modeled with equivalent electrical circuits to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). derpharmachemica.com For quinoxalinone inhibitors, an increase in Rct and a decrease in Cdl are typically observed, indicating the formation of a protective adsorbed film on the metal surface that hinders the charge transfer process. researchgate.netnih.gov

Table 2: Electrochemical Parameters for Quinoxaline Derivatives as Corrosion Inhibitors

| Technique | Parameter | Observation with Inhibitor | Implication |

|---|---|---|---|

| Potentiodynamic Polarization | Ecorr | Shifts to more negative values | Predominantly cathodic inhibition nih.gov |

| icorr | Decreases | Reduced corrosion rate researchgate.net | |

| Electrochemical Impedance Spectroscopy (EIS) | Rct | Increases | Increased resistance to charge transfer |

| Cdl | Decreases | Formation of a protective surface film |

Note: This table summarizes typical findings from studies on quinoxaline derivatives as corrosion inhibitors for mild steel in acidic solutions. researchgate.netresearchgate.netnih.gov

Voltammetric and Coulometric Studies

Cyclic voltammetry (CV) is a fundamental technique used to investigate the redox properties of quinoxalinone derivatives. nih.gov Studies on various quinoxalin-2-one compounds show that the pyrazine (B50134) ring is the primary electroactive center, undergoing a pH-dependent, two-electron reduction. researchgate.netresearchgate.net

The process often involves the initial protonation of a nitrogen atom, followed by electron transfer to form a semiquinone radical intermediate. researchgate.netresearchgate.net The stability of this radical and the potential at which reduction occurs are influenced by the substituents on the quinoxaline ring. For instance, a study on 7-amino-3-methylquinoxalin-2(1H)-one, a structural isomer of the title compound, showed that the electron-donating amino group facilitates the reduction process. researchgate.netresearchgate.net It is expected that the 6-amino group would similarly influence the redox potential through its mesomeric effect.

Coulometry is used to determine the number of electrons (n) transferred in the redox reaction. libretexts.orgnumberanalytics.com For quinoxalin-2-one derivatives, coulometric analysis has confirmed that the main reduction process of the pyrazine ring involves two electrons. researchgate.net This technique is essential for verifying the reaction mechanisms proposed from voltammetric data. researchgate.netresearchgate.net

Surface Morphology and Composition Analysis (e.g., Scanning Electron Microscopy (SEM))

Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology of materials. In the context of quinoxalinone research, SEM is particularly useful for examining the protective films formed by corrosion inhibitors on metal surfaces. nih.gov

After immersion in an acid solution containing a quinoxaline inhibitor, SEM images of the metal surface typically show a much smoother morphology compared to a surface treated in the acid without the inhibitor. This provides direct visual evidence that the inhibitor has formed a protective layer, preventing the aggressive attack of the corrosive medium. nih.gov SEM can also be used to analyze the morphology of thin films made from quinoxaline derivatives for applications in organic electronics, revealing details about grain size and surface uniformity. researchgate.net

Time-Resolved Spectroscopic Investigations of Transient Species (e.g., Laser Flash Photolysis)

Time-resolved spectroscopy techniques, such as laser flash photolysis, are used to study the properties and kinetics of short-lived excited states and transient species generated upon photoexcitation. wikipedia.orgqmul.ac.uk These methods operate on timescales from femtoseconds to milliseconds. researchgate.net

In a typical laser flash photolysis experiment, a sample is excited with a short, intense laser pulse (the "pump"), and the resulting transient species are monitored by a second, weaker light beam (the "probe"). rsc.orgiaea.org This allows for the characterization of transient absorption spectra and the determination of decay kinetics.

For quinoxaline and its derivatives, these studies have been instrumental in understanding photoinduced processes. nih.gov Research on related N-heterocyclic compounds shows that laser excitation can lead to the formation of triplet excited states and subsequent electron transfer to generate radical anions. nih.govresearchgate.net The study of these transient species is crucial for applications in photochemistry and photobiology, as well as for understanding degradation pathways in organic electronic devices. nsf.govresearchgate.net The dynamics, such as the lifetime of the triplet state and the rate constants for quenching reactions, provide fundamental insights into the molecule's photophysical behavior. researchgate.net

Computational Chemistry and Theoretical Studies on 6 Amino 3 Methylquinoxalin 2 1h One and Analogs

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for studying quinoxaline (B1680401) derivatives due to its favorable balance of computational cost and accuracy. mpg.de It is widely used to predict a range of molecular properties, from ground-state geometries to electronic and spectroscopic characteristics. mdpi.comresearchgate.net

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic properties of quinoxaline derivatives are fundamentally governed by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (E_gap = E_LUMO - E_HOMO) are crucial descriptors of chemical reactivity, kinetic stability, and polarizability. nih.gov

DFT calculations, often using the B3LYP functional with various basis sets like 6-311G or 6-31G(d,p), are employed to determine these values. jocpr.comresearchgate.net For instance, studies on related quinoxalin-2(1H)-one derivatives show that both electron-donating and electron-accepting substituents can effectively reduce the HOMO-LUMO energy gap. jocpr.comresearchgate.net A smaller energy gap generally implies higher chemical reactivity and a greater tendency for the molecule to undergo charge transfer interactions. pmf.unsa.ba

In a study of quinoxalin-2(1H)-one (QO), 3-methylquinoxalin-2(1H)-one (MQO), and 3-aminoquinoxalin-2(1H)-one (AQO), the HOMO and LUMO energies were calculated in both the gas phase and in an aqueous solution. jocpr.com The results indicated that the amino derivative (AQO) had a smaller energy gap compared to the methyl derivative (MQO) and the parent compound (QO), suggesting its higher reactivity. jocpr.com The HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions, indicating the sites for electrophilic and nucleophilic attack, respectively. pmf.unsa.bamaterialsciencejournal.org

Table 1: Calculated HOMO, LUMO, and Energy Gap for Quinoxaline Analogs (eV)

| Compound | Phase | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Quinoxalin-2(1H)-one (QO) | Gas | -6.23 | -1.55 | 4.68 |

| Water | -6.18 | -1.69 | 4.49 | |

| 3-Methylquinoxalin-2(1H)-one (MQO) | Gas | -5.99 | -1.42 | 4.57 |

| Water | -5.96 | -1.58 | 4.38 | |

| 3-Aminoquinoxalin-2(1H)-one (AQO) | Gas | -5.44 | -1.20 | 4.24 |

| Water | -5.47 | -1.41 | 4.06 |

Data sourced from DFT/B3LYP/6-311G calculations. jocpr.com

Prediction of Spectroscopic and Electrochemical Properties

DFT calculations are a powerful method for predicting and interpreting spectroscopic data, including vibrational (IR) and electronic (UV-Vis) spectra. researchgate.netasianpubs.org Theoretical vibrational frequencies are calculated and often scaled to achieve better agreement with experimental FT-IR and Raman spectra, aiding in the assignment of vibrational modes. researchgate.netmaterialsciencejournal.org Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic absorption spectra, predicting the wavelengths of maximum absorption (λ_max) which correspond to electronic transitions, often from HOMO to LUMO. materialsciencejournal.orgasianpubs.org

The electrochemical properties of quinoxaline derivatives have also been successfully predicted using DFT. mdpi.com The B3LYP functional combined with basis sets like cc-pVTZ has shown improved accuracy in predicting reduction potentials compared to smaller basis sets. mdpi.com These computational studies can accurately model the first reduction potential of the diazine ring in quinoxaline derivatives, showing a strong correlation with experimental values obtained through techniques like cyclic voltammetry. mdpi.com

Adsorption Mechanism Modeling on Surfaces

While specific studies on the adsorption of 6-Amino-3-methylquinoxalin-2(1H)-one are not prevalent, DFT is a standard method for modeling the adsorption mechanisms of organic molecules on various surfaces. These simulations can elucidate the interaction energies, optimal adsorption geometries, and charge transfer between the molecule and the surface material. Molecular electrostatic potential (MEP) analysis, derived from DFT calculations, is particularly useful in this context. nih.gov The MEP map visualizes electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of a molecule, predicting sites for electrophilic and nucleophilic interactions, which are key to understanding how the molecule will approach and bind to a surface. nih.gov

Computational Analysis of Redox Potentials

DFT calculations provide a robust framework for the computational analysis of redox potentials. By employing a thermodynamic cycle, often a Born-Haber cycle, the Gibbs free energy of the reduction or oxidation process can be calculated in both the gas phase and solution. researchgate.net The Polarisable Continuum Model (PCM) is frequently used to account for solvation effects. researchgate.net

For quinoxalin-2-one and its derivatives, redox potentials have been calculated using the DFT/B3LYP method with the 6-311G basis set. jocpr.comresearchgate.net The results show that electron-donating groups, such as methyl and amino groups, decrease the reduction potential. jocpr.com The amino group, being a stronger electron donor than the methyl group, results in a more negative reduction potential. jocpr.comresearchgate.net This indicates that the amino-substituted derivative has a greater tendency for its reduced form to be oxidized by donating electrons, while the unsubstituted quinoxalin-2-one has a greater tendency for its oxidized form to be reduced by accepting electrons. jocpr.com

Table 2: Calculated Redox Potentials of Quinoxalin-2-one Derivatives

| Compound | Redox Potential (eV vs. SHE) |

|---|---|

| Quinoxalin-2(1H)-one (QO) | 0.123 |

| 3-Methylquinoxalin-2(1H)-one (MQO) | 0.015 |

| 3-Aminoquinoxalin-2(1H)-one (AQO) | -0.254 |

Data sourced from DFT/B3LYP/6-311G calculations in aqueous phase. jocpr.comresearchgate.net

Molecular Dynamics (MD) and Monte Carlo Simulation Studies

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. researchgate.netnih.gov These methods are particularly valuable for understanding conformational changes and interactions with biological macromolecules or other materials.

MD simulations have been used to study the stability of quinoxaline derivatives when bound to biological targets, such as enzymes. researchgate.netnih.gov For example, simulations running for up to 200 nanoseconds have shown that quinoxaline-based ligands can remain stably docked within the active site of proteins like VEGFR-2, indicating a stable binding complex. researchgate.net Parameters such as the root-mean-square deviation (RMSD) of the protein backbone and ligand, the radius of gyration (Rg), and potential energy are monitored throughout the simulation to assess the stability of the system. researchgate.netnih.gov

Monte Carlo methods, such as the Local Move Monte Carlo (LMMC) approach, have been applied to problems like flexible receptor docking for quinoxaline derivatives, aiding in the design of new potential inhibitors. researchgate.net

Quantum Mechanical Semi-Empirical Methods

Semi-empirical quantum mechanical (SE) methods offer a computationally less expensive alternative to ab initio and DFT methods, making them suitable for treating very large molecular systems. nih.govwikipedia.org These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgnih.gov

Common SE methods include those from the MNDO family (MNDO, AM1, PM3) and more recent orthogonalization-corrected methods (OMx). mpg.denih.gov They are particularly useful for rapid calculations of geometries and heats of formation. wikipedia.org For instance, the AM1/COSMO method has been used to study the electrochemical oxidation mechanism of 6-aminoquinoline, a structurally related compound. researchgate.net These calculations help in determining the heat of formation, ionization energy, and spin density of reaction intermediates, providing insights into reaction pathways and the influence of pH. researchgate.net While SE methods are faster, their accuracy can be lower if the molecule under study differs significantly from the molecules used to parameterize the method. wikipedia.org

Molecular Interactions and Mechanistic Pathways of 6 Amino 3 Methylquinoxalin 2 1h One Scaffolds

General Principles of Molecular Recognition and Interaction

The quinoxalinone scaffold, a privileged structure in medicinal chemistry, engages in a variety of molecular interactions that underpin its biological activity. These interactions are largely dictated by the scaffold's inherent electronic and structural features. The quinoxaline (B1680401) ring system, with its nitrogen atoms, can participate in hydrogen bonding as both a donor and an acceptor. Furthermore, the aromatic nature of the bicyclic system allows for crucial π-π stacking and hydrophobic interactions with biological targets. nih.gov

In the context of enzyme inhibition, quinoxalinone derivatives have been shown to interact with key amino acid residues within the active site. For instance, in studies involving EGFR tyrosine kinase, quinoxalinone-containing compounds were found to form hydrogen bonds with M793 at the hinge region and also interact with mutated residues like M790 and S797. nih.gov These interactions are fundamental to the inhibitory activity of the compounds. The specific substitution pattern on the quinoxalinone core significantly influences the type and strength of these interactions, thereby modulating the compound's biological profile. nih.govnih.gov

Molecular docking studies have further elucidated the binding modes of quinoxalinone scaffolds. These studies reveal that the compounds can be well-buried within the binding cleft of a target protein, establishing multiple non-native contacts with surrounding amino acids. nih.gov The planarity of the quinoxalinone ring system facilitates its insertion into flat hydrophobic pockets, while substituents can project into adjacent cavities to form additional favorable interactions. The amino group at the 6-position of the 6-amino-3-methylquinoxalin-2(1H)-one scaffold can act as a hydrogen bond donor, further anchoring the molecule within a binding site.

Mechanistic Insights from Electrochemical Transformations

Electron Transfer Processes and Redox Reaction Pathways

The electrochemical behavior of quinoxalin-2(1H)-one derivatives is characterized by electron transfer processes that are central to their reactivity. The pyrazine (B50134) ring within the quinoxalinone structure is the primary electroactive center, typically undergoing a two-electron reduction. nih.gov This process is fundamental to understanding the compound's role in various chemical transformations.

Recent research has explored the electrochemical C3-H functionalization of quinoxalin-2(1H)-ones, highlighting the generation of radical intermediates through electrochemical means. researchgate.net For instance, an electrochemically induced dehydrogenative cross-coupling between quinoxalin-2(1H)-ones and alcohols has been developed, proceeding under mild, metal- and oxidant-free conditions. researchgate.net This transformation likely involves the initial oxidation of the quinoxalinone to a radical cation, which then participates in the coupling reaction.

Furthermore, electrochemical methods have been employed for the cyanation of quinoxalin-2(1H)-ones at the C3 position using a nucleophilic cyanide source under oxidative conditions. researchgate.net This process avoids the need for transition-metal catalysts and harsh oxidants, showcasing the utility of electrochemistry in forging new carbon-carbon bonds on the quinoxalinone scaffold. The underlying mechanism involves the anodic oxidation of the quinoxalinone to generate a reactive intermediate that is then attacked by the cyanide nucleophile.

The electrochemical oxidative decarboxylation of malonic acid derivatives has also been shown to generate transient N-acetyliminium species, which can participate in intramolecular C-O bond formation. nih.gov While not directly involving this compound, this principle of electrochemical generation of reactive intermediates is highly relevant to understanding the potential redox pathways of substituted quinoxalinones.

Characterization and Behavior of Radical Intermediates

The involvement of radical intermediates in the reactions of quinoxalin-2(1H)-ones is a recurring theme in their chemistry. These transient species are often generated through either electrochemical or photochemical means and are key to the formation of various functionalized derivatives. mdpi.comnih.gov

Pulse radiolysis studies have been instrumental in characterizing the spectral and kinetic properties of radicals derived from the oxidation of quinoxalin-2(1H)-one and its methyl derivative. nih.gov The reaction with hydroxyl radicals (•OH) leads to the formation of OH-adducts on the benzene (B151609) ring and N-centered radicals on the pyrazin-2-one ring. nih.gov The azide (B81097) radical (•N3), a one-electron oxidant, generates an N-centered radical on the pyrazine ring after deprotonation of the initial radical cation. nih.gov

In various synthetic transformations, the generation of an alkyl or aryl radical is often the first step, followed by its addition to the C3 position of the quinoxalin-2(1H)-one. mdpi.com This addition leads to a nitrogen-centered radical intermediate, which is then oxidized to a nitrogen cation. mdpi.com Subsequent deprotonation yields the final C3-functionalized product. mdpi.com The involvement of these radical intermediates has been confirmed through radical trapping experiments using reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). researchgate.net

Mechanistic Insights from Photochemical Reactivity

Photoinduced Electron Transfer and Radical Generation

Photochemical methods have emerged as powerful tools for the functionalization of quinoxalin-2(1H)-ones, often proceeding through photoinduced electron transfer (PET) processes that generate radical intermediates. researchgate.netresearchgate.net In many cases, the quinoxalin-2(1H)-one itself can act as a photosensitizer, absorbing light and initiating the electron transfer cascade, thus eliminating the need for an external photocatalyst. acs.org

A notable example is the direct C-H alkylation of quinoxalin-2(1H)-ones with alkyl carboxylic acids. organic-chemistry.orgnih.gov Upon irradiation with visible light, a direct electron transfer occurs between the excited state of the quinoxalin-2(1H)-one and the alkyl carboxylic acid. researchgate.netorganic-chemistry.orgnih.gov This process leads to the formation of an alkyl radical through decarboxylation, which then adds to the C3 position of the quinoxalinone. researchgate.netorganic-chemistry.org Mechanistic studies suggest the formation of an electron donor-acceptor complex facilitates this photoinduced electron transfer. researchgate.net

Similarly, photoinitiated deaminative alkylation of quinoxalin-2(1H)-ones with Katritzky salts proceeds via a radical process under metal- and external photocatalyst-free conditions. researchgate.net The reaction is sustained by the deprotonation of an acidic aminyl radical intermediate to form a radical anion, which acts as a single electron transfer reducing agent. researchgate.net These examples underscore the versatility of PET in generating a variety of alkyl radicals for the C3-functionalization of the quinoxalinone scaffold.

The efficiency of these photochemical reactions is often dependent on factors such as the wavelength of light, the solvent, and the electronic properties of the substituents on both the quinoxalinone and the radical precursor.

Mechanisms of Dehydrogenative Coupling Reactions

Visible light-induced cross-dehydrogenative coupling (CDC) reactions represent an efficient and atom-economical strategy for forming new bonds on the quinoxalin-2(1H)-one scaffold. These reactions typically involve the formation of C-N or C-C bonds through the formal removal of two hydrogen atoms.

An example is the direct C(sp²)-H/N-H cross-dehydrogenative coupling of quinoxalin-2(1H)-ones with aliphatic amines to yield 3-aminoquinoxalin-2(1H)-ones. organic-chemistry.org Mechanistic studies suggest that this reaction proceeds through a radical process. organic-chemistry.org In some instances, a photocatalyst like Eosin Y is employed to facilitate the reaction under visible light irradiation. acs.org However, a more recent development has shown that this transformation can occur without an external photocatalyst, using air as a green oxidant, where the quinoxalin-2(1H)-one itself acts as the photosensitizer. acs.org

The proposed mechanism for the photocatalyst-free dehydrogenative amination involves the photoexcited quinoxalin-2(1H)-one abstracting a hydrogen atom from the aliphatic amine to generate an α-amino radical. This radical then adds to the C3 position of another quinoxalin-2(1H)-one molecule. The resulting radical intermediate is then oxidized, likely by molecular oxygen, and subsequently deprotonates to afford the 3-aminoquinoxalin-2(1H)-one product.

These dehydrogenative coupling reactions are highly attractive from a green chemistry perspective as they often utilize readily available starting materials and avoid the generation of stoichiometric waste products.

Proposed Mechanisms of Biological Activity at the Molecular Level

Quinoxaline derivatives are recognized for their broad spectrum of biological activities, which are attributed to their ability to interact with various molecular targets. These interactions can trigger a cascade of cellular events, leading to outcomes such as cell death in cancer cells or the modulation of neuronal signaling.

A primary mechanism of action for many quinoxaline scaffolds is the inhibition of key enzymes involved in critical biological pathways. Their planar, heterocyclic structure allows them to fit into the active sites of numerous enzymes, often competing with the natural substrate.

Tyrosine Kinases and c-Met Kinase: Quinoxaline derivatives have been extensively studied as inhibitors of protein tyrosine kinases, which are crucial regulators of cellular processes. mdpi.com Many act as selective ATP-competitive inhibitors for a range of kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Met kinase. ekb.egekb.eg For instance, novel quinoxaline derivatives have shown potent inhibitory activity against the c-Met kinase enzyme. lookchem.comnih.govrawdatalibrary.net By occupying the ATP binding site, these compounds block the phosphorylation cascade that promotes tumor growth, invasion, and migration. ekb.eglookchem.com The R-isomer of one such quinoxaline compound was found to be crucial for its potent inhibitory activity against c-Met kinase. lookchem.com

Topoisomerase: Several quinoxaline derivatives function as topoisomerase II inhibitors. nih.govtandfonline.com The proposed mechanism involves the intercalation of the planar quinoxaline ring into the DNA strands, stabilizing the DNA-topoisomerase II complex. nih.govnih.govafricaresearchconnects.com This action prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering apoptosis. nih.govtandfonline.com The cytotoxicity of these compounds often correlates well with their topoisomerase II inhibitory activity and DNA binding affinity. nih.govnih.gov

Acetylcholinesterase (AChE): In the context of neurodegenerative diseases like Alzheimer's, quinoxaline derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BChE). mdpi.comnih.gov For example, 2,3-dimethylquinoxalin-6-amine (B1295510) exhibited more potent AChE inhibitory activity than the reference drug tacrine. mdpi.com Kinetic studies reveal that some derivatives act as mixed-type inhibitors, indicating they bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.comnih.gov This dual binding can effectively block the breakdown of the neurotransmitter acetylcholine. nih.gov

Human Thymidylate Synthase (hTS): Quinoxaline derivatives have shown the potential to inhibit enzymes involved in nucleotide synthesis, such as thymidine (B127349) phosphorylase, which is crucial for the DNA synthesis pathway. nih.gov Inhibition of thymidylate synthase (TS) or related enzymes disrupts the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication, thereby leading to cell death. wikipedia.orgmdpi.com Synthesized quinoxaline analogs have demonstrated variable but significant inhibitory potential against thymidine phosphorylase, with some compounds showing much greater activity than the standard inhibitor, 7-Deazaxanthine. nih.gov

VEGFR-2: The inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, is a well-documented mechanism for the anticancer activity of quinoxaline scaffolds. nih.govrsc.orgnih.govrsc.org These compounds act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and blocking its autophosphorylation and dimerization. ekb.egrsc.org This inhibition halts the downstream signaling required for the proliferation and migration of endothelial cells, thus preventing tumor-associated blood vessel formation. ekb.egnih.gov

HIV-1 Enzymes: Quinoxaline derivatives have been identified as potent inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), a critical enzyme for viral replication. nih.govnih.gov These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and bind to a hydrophobic pocket on the enzyme, distinct from the active site, inducing a conformational change that inactivates it. nih.gov This leads to the discovery of selective and potent quinoxaline-based RT inhibitors. nih.gov

Matrix Metalloproteinases (MMPs): Certain quinoxalinone derivatives have been specifically designed as inhibitors of matrix metalloproteinases, particularly MMP-2. nih.gov These enzymes are involved in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis. The designed quinoxalinone peptidomimetic derivatives displayed highly selective inhibition against MMP-2, with activity in the micromolar range. nih.gov

| Enzyme Target | Example Quinoxaline Derivative Class | Mechanism of Inhibition | IC₅₀ Values | Reference |

| c-Met Kinase | Novel quinoxaline derivatives | ATP-competitive inhibition | 6 nM (for compound 4) | lookchem.comnih.gov |

| Topoisomerase II | lookchem.comnih.govnih.govtriazolo[4,3-a]quinoxalines | DNA intercalation and stabilization of DNA-enzyme complex | 0.29 to 0.90 µM (cytotoxicity) | nih.gov |

| Acetylcholinesterase | 2,3-dimethylquinoxalin-6-amine | Mixed-type inhibition (binding to CAS and PAS) | 0.077 µM | mdpi.com |

| Thymidine Phosphorylase | 5-phenyl-3-quinoxalin analogs | Competitive inhibition | 3.20 ± 0.10 µM (for compound 25) | nih.gov |

| VEGFR-2 | 3-methylquinoxaline derivatives | ATP-competitive inhibition | 2.7 nM (for compound 17b) | rsc.org |

| HIV-1 Reverse Transcriptase | Dihydroquinoxalin-2(1H)-thione derivative | Non-nucleoside allosteric inhibition | Potent, specific values not detailed | nih.gov |

| Matrix Metalloproteinase-2 | Quinoxalinone peptidomimetics | Selective inhibition | Micromole range | nih.gov |

A significant outcome of the enzymatic and cellular interference by quinoxaline scaffolds is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a crucial mechanism for their anticancer effects. The apoptotic pathways are often triggered by the upstream inhibition of survival signals or the induction of cellular stress.

Research has shown that treatment with quinoxaline derivatives can lead to several key molecular events characteristic of apoptosis:

Upregulation of p53: Some derivatives significantly increase the expression of the p53 tumor suppressor gene. nih.gov

Modulation of Bcl-2 Family Proteins: A common finding is an increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio, which permeabilizes the mitochondrial membrane. tandfonline.comnih.govresearchgate.net

Caspase Activation: The induction of apoptosis is frequently mediated through the activation of the caspase cascade. Studies have observed elevated levels of initiator caspase-9 and effector caspase-3 following treatment with quinoxaline compounds. tandfonline.comnih.govnih.govresearchgate.net

For example, one potent VEGFR-2 inhibitor was found to upregulate the p53 gene by almost 18-fold and increase the caspase-3 level by 10.7-fold in MCF-7 cells. nih.gov Another study on a different quinoxaline derivative demonstrated a significant increase in the Bax/Bcl-2 ratio (3.8-fold) and elevated levels of caspase-3 and caspase-9 in HepG2 cells. nih.gov

Beyond direct enzyme inhibition, quinoxaline scaffolds can disrupt fundamental cellular machinery, leading to cytostatic or cytotoxic effects.

DNA Replication and Cell Cycle Progression: By inhibiting enzymes like topoisomerase II and thymidine phosphorylase, quinoxaline derivatives directly interfere with DNA synthesis and replication. nih.govnih.gov This disruption often leads to the activation of cell cycle checkpoints. Numerous studies have reported that these compounds can cause cell cycle arrest, commonly at the G2/M phase nih.govnih.govnih.gov or the S phase. tandfonline.com This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to apoptosis.

Tubulin Polymerization: A distinct class of quinoxaline derivatives functions as tubulin polymerization inhibitors. nih.govresearchgate.netdntb.gov.ua They bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of microtubules. sigmaaldrich.com Microtubules are essential components of the cytoskeleton and the mitotic spindle. Their disruption leads to a deformed spindle apparatus, G2/M phase arrest, and subsequent apoptotic cell death. nih.govsigmaaldrich.com

Selective Induction of Tumor Hypoxia: While quinoxaline derivatives are noted for inhibiting angiogenesis, which can affect tumor oxygenation, direct mechanisms for selectively inducing tumor hypoxia are not prominently detailed in the reviewed literature. Their primary described roles relate to the inhibition of growth factor signaling and cellular proliferation machinery.

The ability of quinoxaline derivatives to bind and modulate receptors is a key aspect of their mechanism of action, particularly as kinase inhibitors. ekb.eg The primary mechanism involves binding to the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as VEGFR-2, c-Met, and EGFR. ekb.egrsc.org This competitive inhibition prevents the natural ligand (ATP) from binding, thereby blocking the receptor's activation and downstream signaling pathways that are often hyperactive in cancer cells. ekb.egnih.gov

Beyond cancer-related receptors, research has also explored quinoxaline derivatives as ligands for other receptor systems. For instance, by acting as a bioisostere for the indole (B1671886) nucleus of melatonin (B1676174), quinoxaline derivatives have been designed as ligands for MT1 and MT2 melatonin receptors, suggesting potential applications in sleep disorders. nih.gov

Mechanisms of Surface Adsorption (e.g., for Corrosion Inhibition)

In industrial applications, quinoxaline derivatives are effective corrosion inhibitors for metals like mild steel in acidic environments. researchgate.netimist.ma Their protective action is achieved through adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. rsc.orgnajah.edu

The mechanism of adsorption is typically a combination of physical and chemical processes (physisorption and chemisorption). rsc.org

Physisorption: This involves electrostatic interactions between the protonated quinoxaline molecule and the negatively charged metal surface (due to adsorbed anions like Cl⁻).

Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor and the metal. The nitrogen heteroatoms in the quinoxaline ring possess lone pairs of electrons, and the π-electrons of the aromatic system can interact with the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate-type covalent bond. researchgate.netrsc.org

Strategies for Structural Modification and Derivatization in Quinoxalinone Research

Influence of Substituent Position and Nature on Chemical Reactivity and Properties

The chemical reactivity and properties of the 6-Amino-3-methylquinoxalin-2(1H)-one scaffold are influenced by the electronic and steric nature of substituents at various positions, including the C-3 methyl group, the C-6 amino group, the adjacent C-7 position, and the N-1 position.

C-3 Position: The methyl group at the C-3 position is an active methyl group, meaning the hydrogen atoms are acidic and can be removed by a base. This allows for condensation reactions with aldehydes and other electrophiles, forming the basis for the introduction of various functional groups at this position.

N-1 Position: The nitrogen at the N-1 position can be alkylated or arylated. This modification can significantly impact the molecule's solubility, lipophilicity, and biological activity. For instance, N-1 alkylation of 3-methylquinoxalin-2(1H)-one has been demonstrated using ethyl bromide in the presence of a base like potassium carbonate.

While general principles of substituent effects on the quinoxalinone ring are established, specific quantitative studies on the influence of substituents at C-3, C-6, C-7, and N-1 on the chemical reactivity and properties of this compound are not extensively detailed in the available literature.

Introduction of Diverse Functional Groups

The this compound core can be modified by introducing a variety of functional groups to explore structure-activity relationships and develop new compounds with desired properties.

The active methyl group at the C-3 position of the quinoxalinone ring can undergo condensation with aromatic aldehydes to furnish styryl derivatives. This reaction is typically carried out in the presence of a base. A study on the analogous 6-bromo-3-methylquinoxalin-2(1H)-one demonstrated the successful synthesis of 6-bromo-3-substituted styryl-2(1H) quinoxalinones. This suggests a similar reactivity for the 6-amino counterpart.

The amino group at the C-6 position is a prime site for the formation of amide and sulfonamide linkages. Research on a series of N-aryl 6-aminoquinoxalines has shown that this amino group can be readily converted into carboxamides and sulfonamides, leading to compounds with potential biological activities.

| Starting Material | Reagent | Functional Group Introduced |

| This compound | Carboxylic acid chloride/anhydride | Amide |

| This compound | Sulfonyl chloride | Sulfonamide |

This table is illustrative of potential reactions based on the reactivity of the 6-amino group.

While direct derivatization of this compound to introduce hydrazone, hydrazinocarbonyl, oxadiazolyl, and thio-oxadiazolyl groups is not specifically reported, a synthetic route starting from 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one has been described for the synthesis of hydrazone and pyrazole derivatives. This suggests that if this compound were converted to a 3-hydrazinyl derivative, similar chemical transformations could be possible.

Detailed research findings on the introduction of other functional groups such as halogens, alkyl groups, chalcones, and thiols directly onto the this compound scaffold are limited in the current scientific literature.

Formation of Fused Ring Systems and Polycyclic Derivatives

The synthesis of fused ring systems and polycyclic derivatives from quinoxalinones can lead to novel chemical entities with unique three-dimensional structures and biological properties. For instance, furo[2,3-b]quinoxalines have been synthesized from quinoxalin-2(1H)-one derivatives. However, specific examples of the formation of fused ring systems or polycyclic derivatives starting directly from this compound are not well-documented in the reviewed literature.

Bioisosteric Replacement Strategies in Quinoxalinone Design

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties of a lead compound. This involves the substitution of a functional group with another group that has similar physical or chemical properties. In the context of this compound, potential bioisosteric replacements could include:

Amino group (C-6): Replacement with hydroxyl, thiol, or other small polar groups.

Methyl group (C-3): Replacement with other small alkyl groups, or bioisosteres like a cyclopropyl ring.

Carbonyl group (C-2): Replacement with a thiocarbonyl group.

Synthesis and Study of Quinoxaline (B1680401) 1,4-Dioxides and Their Derivatives

Quinoxaline 1,4-dioxides are a class of compounds known for their antibacterial and antitumor activities. The synthesis of quinoxaline 1,4-dioxides often involves the Beirut reaction, which is the cycloaddition between a benzofurazan N-oxide and a suitable two-carbon partner. The reduction of the N-oxide groups can then yield the corresponding quinoxaline derivatives. There is no specific information found regarding the synthesis and study of 1,4-dioxides of this compound.

Development of Hybrid Molecules and Conjugates with Other Heterocyclic Scaffolds

The development of hybrid molecules by combining the quinoxalinone scaffold with other heterocyclic rings is a common strategy to create new compounds with enhanced or synergistic biological activities. This can be achieved by linking the two heterocyclic moieties through a suitable spacer or by direct fusion. For example, quinoxalinone derivatives have been linked to pyrazole and other heterocycles. However, specific research on the development of hybrid molecules and conjugates of this compound with other heterocyclic scaffolds has not been identified in the reviewed literature.

Emerging Research Directions and Future Perspectives in 6 Amino 3 Methylquinoxalin 2 1h One Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The future of quinoxalinone synthesis lies in the development of methodologies that are not only efficient but also environmentally benign and cost-effective. nih.gov Research is increasingly focused on green chemistry principles to minimize waste and hazardous substance use. nih.gov For the synthesis of 6-Amino-3-methylquinoxalin-2(1H)-one and its derivatives, future efforts will likely concentrate on several key areas:

Catalyst Innovation: The use of novel catalysts, including transition metals and organocatalysts, to facilitate key bond-forming reactions under milder conditions.

One-Pot Reactions: Designing multi-component reactions where reactants are combined in a single vessel to form complex quinoxalinone structures, reducing intermediate isolation steps, saving time, and minimizing solvent use.

Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and highly controlled synthesis, offering precise control over reaction parameters like temperature and time.

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating.

A review of synthetic routes for quinoxalines developed over the last two decades highlights a strong emphasis on green chemistry and cost-effective methods, a trend that will undoubtedly shape the future synthesis of compounds like this compound. nih.gov

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental work. nih.gov For this compound, advanced computational methods can accelerate the discovery of new applications by modeling its behavior at the molecular level.

Density Functional Theory (DFT): DFT calculations are crucial for understanding the electronic structure of quinoxalinone derivatives. researchgate.net These calculations can predict key parameters like HOMO-LUMO energy gaps, which are vital for designing materials for applications such as organic solar cells (OSCs). researchgate.net For instance, a theoretical study on quinoxaline-based donors for OSCs used DFT to evaluate electronic and photovoltaic properties, demonstrating that structural modifications could tune these characteristics for enhanced performance. researchgate.net

Molecular Docking and Simulation: These techniques are used to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme. By simulating the binding pose and affinity, researchers can prioritize which derivatives to synthesize for specific therapeutic applications. nih.gov Molecular dynamics (MD) simulations can further elucidate the stability and conformational changes of the ligand-receptor complex over time. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is now a standard part of the early drug discovery process. nih.govnih.gov Computational models can estimate properties like aqueous solubility, blood-brain barrier permeability, and potential hepatotoxicity, allowing chemists to flag and address potential liabilities in designed molecules before synthesis. nih.gov

Table 1: Application of Computational Methods to Quinoxalinone Research

| Computational Method | Application/Purpose | Predicted Properties/Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Materials Science, Electronic Properties | HOMO/LUMO levels, energy gaps, molecular electrostatic potential (MEP), reactivity indices. researchgate.netrsc.org | researchgate.net, rsc.org |

| Molecular Docking | Drug Discovery, Target Interaction | Binding modes, affinity scores, identification of key interacting residues. nih.govrsc.org | nih.gov, rsc.org |

| ADMET Screening | Drug Development | Caco-2 permeability, Human Intestinal Absorption (%HIA), Blood-Brain Barrier (BBB) penetration, hepatotoxicity. nih.gov | nih.gov |

Exploration of Undiscovered Reaction Pathways and Reactivity Patterns

A deep understanding of the fundamental reactivity of the this compound core is essential for unlocking its full potential. Future research will likely involve exploring novel reaction pathways that go beyond simple functional group transformations. A key area of interest is the strategic opening and recyclization of the heterocyclic ring system to build more complex molecular architectures. rsc.org

For example, studies on related heterocyclic systems have shown that ring-opening and subsequent recyclization reactions with various nucleophiles can lead to the formation of entirely new fused-ring systems, such as pyridines or pyrazolo[3,4-b]pyridines. rsc.org Applying such strategies to this compound could yield novel scaffolds with unique three-dimensional shapes and properties, opening doors to new chemical space and potential applications. Analyzing the molecule's reactive sites through computational tools like MEP surfaces can help predict its behavior in electrophilic and nucleophilic attacks, guiding the design of these exploratory reactions. rsc.org

Rational Design of Next-Generation Quinoxalinone Scaffolds with Tuned Properties

Rational design involves the iterative process of designing, synthesizing, and testing molecules to optimize a specific property. researchgate.net This approach is central to developing next-generation materials and therapeutics based on the this compound scaffold.

In materials science, for instance, quinoxaline-based molecules have been theoretically designed as potential donors for organic solar cells. researchgate.net By systematically modifying the molecular structure and using DFT calculations to predict the resulting electronic properties, researchers can "tune" the material for optimal performance. One study showed that specific modifications to a quinoxaline (B1680401) core led to a reduced energy gap and strong absorption in the visible region, properties that are highly desirable for solar cell applications. researchgate.net